Lower Molecular Weight for Enhanced Ligand Efficiency
The target compound possesses a lower molecular weight and smaller molecular volume compared to its five- and six-membered ring analogs. This reduced size can be advantageous in medicinal chemistry for improving ligand efficiency and optimizing physicochemical properties within the 'Rule of Five' space [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 137.61 g/mol (C5H12ClNO) |
| Comparator Or Baseline | (3-Aminocyclopentyl)methanol hydrochloride: 151.63 g/mol (C6H14ClNO); (3-Aminocyclohexyl)methanol hydrochloride: 165.66 g/mol (C7H16ClNO) |
| Quantified Difference | Target compound is 14.02 g/mol (9.2%) lighter than the cyclopentyl analog and 28.05 g/mol (16.9%) lighter than the cyclohexyl analog. |
| Conditions | N/A - Comparison of fundamental molecular properties. |
Why This Matters
A lower molecular weight is a key parameter in drug discovery, often correlating with improved permeability and bioavailability, making this compound a more attractive starting point for building potent and drug-like molecules.
- [1] PubChem. (n.d.). 3-Aminocyclobutanemethanol hydrochloride. Retrieved April 18, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminocyclobutanemethanol-hydrochloride View Source
